N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide
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Overview
Description
GRC-17536 is a small molecule drug developed by Glenmark Pharmaceuticals. It is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) receptor, which is a non-selective cation channel predominantly expressed in sensory neurons. This compound has shown promise in the treatment of various conditions, including chronic cough, diabetic peripheral neuropathy, and other pain-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GRC-17536 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of GRC-17536 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
GRC-17536 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: GRC-17536 can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study the TRPA1 receptor and its role in pain and inflammation.
Biology: Investigated for its effects on sensory neurons and its potential to modulate pain pathways.
Medicine: Clinical trials have shown its efficacy in treating conditions such as diabetic peripheral neuropathy and chronic cough.
Industry: Potential applications in the development of new analgesics and anti-inflammatory drugs .
Mechanism of Action
GRC-17536 exerts its effects by selectively inhibiting the TRPA1 receptor. This receptor is involved in the detection of noxious stimuli and the transmission of pain signals. By blocking TRPA1, GRC-17536 reduces the activation of sensory neurons and alleviates pain and inflammation. The molecular targets and pathways involved include the modulation of calcium ion influx and the inhibition of pro-inflammatory signaling cascades .
Comparison with Similar Compounds
Similar Compounds
GRC-17770: Another TRPA1 antagonist with similar potency but belonging to a different chemical class.
BAY-390: A selective TRPA1 antagonist developed as a chemical probe for studying TRPA1-related pathways
Uniqueness
GRC-17536 stands out due to its high selectivity for the TRPA1 receptor, which reduces off-target effects and enhances its therapeutic potential. Its efficacy in clinical trials for conditions like diabetic peripheral neuropathy further highlights its uniqueness compared to other TRPA1 antagonists .
Properties
CAS No. |
1246761-03-4 |
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Molecular Formula |
C20H13F5N4O3S2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-[4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C20H13F5N4O3S2/c1-28-16(31)13-8(6-33-17(13)29(2)19(28)32)5-12(30)27-18-26-11(7-34-18)9-3-4-10(21)14(15(9)22)20(23,24)25/h3-4,6-7H,5H2,1-2H3,(H,26,27,30) |
InChI Key |
XOPMVFNBFICPDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CS2)CC(=O)NC3=NC(=CS3)C4=C(C(=C(C=C4)F)C(F)(F)F)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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